Cas no 2228569-74-0 (2-(2-chloro-3,6-difluorophenyl)prop-2-en-1-amine)

2-(2-Chloro-3,6-difluorophenyl)prop-2-en-1-amine is a fluorinated phenylpropylamine derivative with a reactive amine functional group and a chloro-difluorophenyl substituent. This compound is of interest in synthetic organic chemistry due to its potential as a versatile intermediate in the preparation of pharmaceuticals, agrochemicals, and specialty materials. The presence of both electron-withdrawing fluorine and chlorine atoms on the aromatic ring enhances its reactivity in electrophilic and nucleophilic substitution reactions. The prop-2-en-1-amine moiety offers opportunities for further functionalization, such as Michael additions or polymerizations. Its structural features make it suitable for applications requiring precise molecular tuning, particularly in the development of bioactive compounds with tailored physicochemical properties.
2-(2-chloro-3,6-difluorophenyl)prop-2-en-1-amine structure
2228569-74-0 structure
Product name:2-(2-chloro-3,6-difluorophenyl)prop-2-en-1-amine
CAS No:2228569-74-0
MF:C9H8ClF2N
MW:203.616328239441
CID:5963623
PubChem ID:165637210

2-(2-chloro-3,6-difluorophenyl)prop-2-en-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2-(2-chloro-3,6-difluorophenyl)prop-2-en-1-amine
    • 2228569-74-0
    • EN300-1993621
    • Inchi: 1S/C9H8ClF2N/c1-5(4-13)8-6(11)2-3-7(12)9(8)10/h2-3H,1,4,13H2
    • InChI Key: IMZHJLUTGNEAIE-UHFFFAOYSA-N
    • SMILES: ClC1C(=CC=C(C=1C(=C)CN)F)F

Computed Properties

  • Exact Mass: 203.0313333g/mol
  • Monoisotopic Mass: 203.0313333g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 198
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 26Ų

2-(2-chloro-3,6-difluorophenyl)prop-2-en-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1993621-2.5g
2-(2-chloro-3,6-difluorophenyl)prop-2-en-1-amine
2228569-74-0
2.5g
$2771.0 2023-09-16
Enamine
EN300-1993621-1g
2-(2-chloro-3,6-difluorophenyl)prop-2-en-1-amine
2228569-74-0
1g
$1414.0 2023-09-16
Enamine
EN300-1993621-10g
2-(2-chloro-3,6-difluorophenyl)prop-2-en-1-amine
2228569-74-0
10g
$6082.0 2023-09-16
Enamine
EN300-1993621-10.0g
2-(2-chloro-3,6-difluorophenyl)prop-2-en-1-amine
2228569-74-0
10g
$5037.0 2023-06-02
Enamine
EN300-1993621-0.25g
2-(2-chloro-3,6-difluorophenyl)prop-2-en-1-amine
2228569-74-0
0.25g
$1300.0 2023-09-16
Enamine
EN300-1993621-0.1g
2-(2-chloro-3,6-difluorophenyl)prop-2-en-1-amine
2228569-74-0
0.1g
$1244.0 2023-09-16
Enamine
EN300-1993621-0.05g
2-(2-chloro-3,6-difluorophenyl)prop-2-en-1-amine
2228569-74-0
0.05g
$1188.0 2023-09-16
Enamine
EN300-1993621-1.0g
2-(2-chloro-3,6-difluorophenyl)prop-2-en-1-amine
2228569-74-0
1g
$1172.0 2023-06-02
Enamine
EN300-1993621-5.0g
2-(2-chloro-3,6-difluorophenyl)prop-2-en-1-amine
2228569-74-0
5g
$3396.0 2023-06-02
Enamine
EN300-1993621-0.5g
2-(2-chloro-3,6-difluorophenyl)prop-2-en-1-amine
2228569-74-0
0.5g
$1357.0 2023-09-16

2-(2-chloro-3,6-difluorophenyl)prop-2-en-1-amine Related Literature

Additional information on 2-(2-chloro-3,6-difluorophenyl)prop-2-en-1-amine

Research Briefing on 2-(2-chloro-3,6-difluorophenyl)prop-2-en-1-amine (CAS: 2228569-74-0) in Chemical Biology and Pharmaceutical Applications

The compound 2-(2-chloro-3,6-difluorophenyl)prop-2-en-1-amine (CAS: 2228569-74-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This briefing synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and relevance in drug discovery.

Recent studies have highlighted the role of 2-(2-chloro-3,6-difluorophenyl)prop-2-en-1-amine as a versatile intermediate in the synthesis of novel bioactive molecules. Its structure, featuring a chloro- and difluoro-substituted phenyl ring conjugated with an amine-functionalized propene moiety, enables diverse chemical modifications, making it a valuable scaffold for medicinal chemistry. Researchers have successfully employed this compound in the development of targeted inhibitors for enzymes involved in inflammatory and oncogenic pathways.

In a 2023 study published in the Journal of Medicinal Chemistry, the compound was utilized as a key precursor in the synthesis of small-molecule inhibitors targeting protein kinases. The study demonstrated that derivatives of 2-(2-chloro-3,6-difluorophenyl)prop-2-en-1-amine exhibited potent inhibitory activity against specific kinase isoforms, with IC50 values in the nanomolar range. These findings underscore its potential as a lead compound for the development of kinase-targeted therapies.

Another area of interest is the compound's application in the design of covalent inhibitors. The presence of the prop-2-en-1-amine group allows for Michael addition reactions with nucleophilic residues in target proteins, enabling irreversible binding. This mechanism has been explored in the context of antiviral drug development, where covalent inhibitors derived from this scaffold have shown promising activity against viral proteases.

From a pharmacological perspective, preliminary in vitro and in vivo studies have indicated favorable pharmacokinetic properties for 2-(2-chloro-3,6-difluorophenyl)prop-2-en-1-amine derivatives. These include good oral bioavailability and metabolic stability, as reported in a recent preclinical assessment. However, further optimization is required to address potential off-target effects and improve selectivity.

In conclusion, 2-(2-chloro-3,6-difluorophenyl)prop-2-en-1-amine represents a promising scaffold for drug discovery, with applications spanning kinase inhibition, covalent drug design, and beyond. Ongoing research aims to expand its utility and address current limitations, paving the way for its potential clinical translation.

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